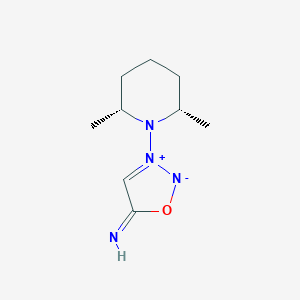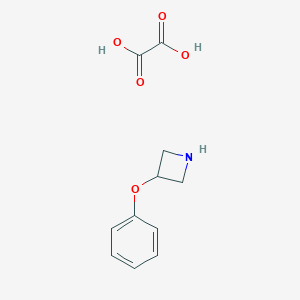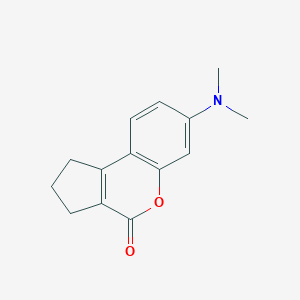
香豆素 138
描述
Fluorescent Probe
科学研究应用
荧光化学传感器
香豆素 138 已被广泛用于荧光化学传感器的开发。这些传感器对于分子成像至关重要,在分析、生物有机和材料化学领域具有应用。 该化合物作为荧光团的能力使其在生物分子的荧光标记、金属离子检测、微环境极性检测和 pH 值检测方面具有价值 .
生物活性
香豆素独特的化学结构使其能够通过疏水相互作用、π-堆积、氢键和偶极-偶极相互作用与各种靶标结合。 这使得它成为药物化学中一个很有前景的支架,在治疗神经退行性疾病、癌症、炎症等方面具有应用 .
环境监测
香豆素荧光探针越来越多地应用于环境保护。 它们可以检测各种环境污染物和变化,有助于监测和维护生态平衡 .
疾病预防
在疾病预防领域,香豆素基探针可用于检测表明某些疾病的生物标志物。 这种早期检测对于预防许多健康状况的进展至关重要 .
合成方法
像this compound 这样的香豆素在创建生物活性化合物的新合成方法中起着关键作用。 它们是合成各种药物的关键中间体 .
光物理性质研究
香豆素-稠合-香豆素的光物理性质研究正在进行。 This compound 的性质使其成为研究光吸收和发射行为的有趣主题,这对开发新材料和技术具有意义 .
作用机制
Target of Action
Coumarin 138, like other coumarin-based compounds, is primarily targeted towards cancer cells . The compound’s primary targets are the cancer cells’ DNA and proteins, which play a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It binds to the DNA and proteins of the cancer cells, disrupting their normal function and leading to cell death . This interaction results in changes in the cancer cells, including the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
Coumarin 138 affects several biochemical pathways. It originates from the phenylpropanoid pathway, which is involved in the defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The compound also interferes with the DNA replication and protein synthesis pathways in cancer cells, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Coumarin 138 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to the target sites, where it exerts its therapeutic effects . It is then metabolized by enzymes in the liver and excreted from the body .
Result of Action
The result of Coumarin 138’s action is the death of cancer cells. By binding to the DNA and proteins of these cells, the compound disrupts their normal function, inhibits cell proliferation, and induces apoptosis . This leads to a decrease in the number of cancer cells and a slowdown in the progression of the disease .
Action Environment
The action of Coumarin 138 is influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH and polarity of its environment . Moreover, the presence of other substances, such as metal ions, can also influence the compound’s action .
生化分析
Biochemical Properties
The biochemical properties of 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are largely influenced by its structural features. The presence of the dimethylamino group and the cyclopenta[c]chromen-4(1H)-one moiety can potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other coumarin derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSGHALMCFISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069621 | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-74-3 | |
| Record name | 7-Dimethylaminocyclopenta[c]coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylaminocyclopenta(C)coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFA9H1AI52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of pressure on the energy transfer between Coumarin 138 and Rhodamine B in a solid polymeric matrix?
A: Research indicates that increasing pressure enhances the efficiency of energy transfer from Coumarin 138 to Rhodamine B when both dyes are dissolved in poly(acrylic acid) []. This effect is attributed to a decrease in the average distance between donor and acceptor molecules within the matrix under high pressure conditions.
Q2: Can computational chemistry techniques be used to study the interactions of Coumarin 138 with protic solvents like methanol?
A: Yes, time-dependent density functional theory (TD-DFT) studies have been employed to investigate the hydrogen-bonding dynamics of photoexcited Coumarin 138 in methanol solution []. These studies provide valuable insights into the excited-state behavior of the molecule and its interactions with surrounding solvent molecules.
Q3: Are there any analytical techniques available to identify and quantify Coumarin 138 in complex mixtures?
A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify Coumarin 138 within a complex mixture of phytochemical constituents extracted from the stem bark of Zanthoxylum zanthoxyloides []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios, providing a valuable tool for characterizing complex samples.
Q4: What is the significance of studying the amplified spontaneous emission (ASE) spectra of Coumarin 138 superexciplexes?
A: Research on the ASE spectra of Coumarin 138 superexciplexes provides insights into the photophysical properties and excited-state dynamics of the molecule []. This information is crucial for understanding the behavior of Coumarin 138 in laser applications and other areas where its fluorescence properties are exploited.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


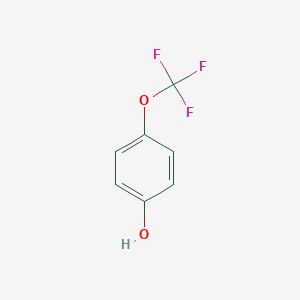

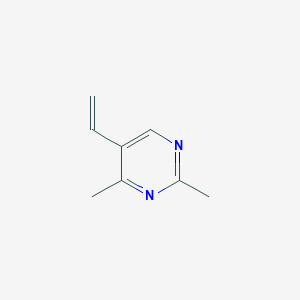
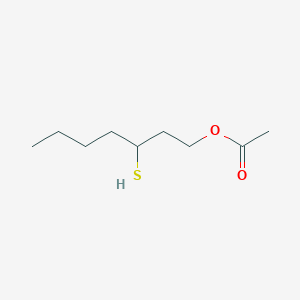
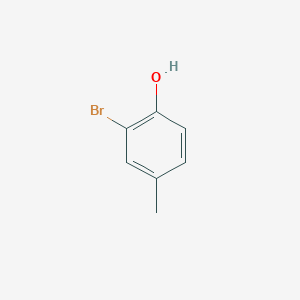
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[2-[[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoyl]amino]pentanoylamino]butanoate](/img/structure/B149216.png)
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

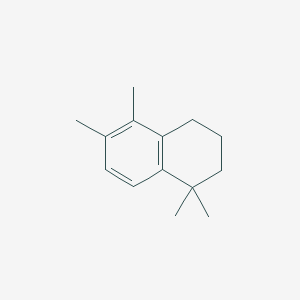
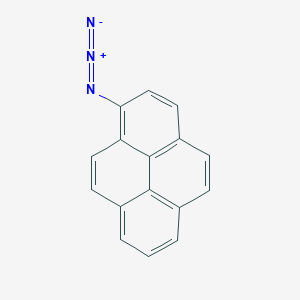
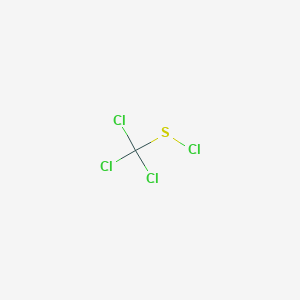
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)
